![molecular formula C11H6ClF3N2 B1317552 4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine CAS No. 659729-09-6](/img/structure/B1317552.png)
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
Overview
Description
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic organic compound . It has a molecular weight of 258.63 and a density of 1.656±0.06 g/cm3 .
Molecular Structure Analysis
The molecular formula of this compound is C11H6ClF3N2 . The InChI key is RYYMGPDAXCLXSL-UHFFFAOYSA-N . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.386g/cm³ . The compound has a boiling point of 318.736ºC at 760 mmHg and a flash point of 146.567ºC .Scientific Research Applications
Synthesis and Characterization
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is synthesized by conventional methods without special catalysts, highlighting its potential for efficient production in chemical research (Németh et al., 2010). A method for its preparation, demonstrating the influence of substituents on the phenyl ring, has been detailed, showcasing the compound's versatility in synthesis (Németh et al., 2010).
Biological Applications
This compound serves as a core structure for several important enzyme inhibitors, illustrating its significance in medicinal chemistry. It has been explored as an inhibitor of transcription factors NF-kappaB and AP-1, contributing to research in gene expression and potential therapeutic applications (Palanki et al., 2000).
Optical and Electronic Properties
Research into thiopyrimidine derivatives, including compounds structurally similar to this compound, highlights their applications in nonlinear optics (NLO) and electronics. These studies reveal insights into their structural, electronic, and NLO properties, underscoring their potential in high-tech applications (Hussain et al., 2020).
Pharmaceutical Development
This compound's derivatives have been investigated for their potential in medicinal and pharmaceutical applications, particularly in the context of drug discovery and development. The study of its derivatives in crystal structures and molecular docking highlights their relevance in pharmacological research (Gandhi et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward various enzymes .
Mode of Action
It is known that the trifluoromethyl group in the molecule can enhance the potency of drugs by lowering the pk_a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can participate in various reactions involving halogen bonds, such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule can potentially improve the bioavailability of the compound .
Result of Action
Some trifluoromethyl-containing compounds have been shown to exhibit significant analgesic activity .
Action Environment
The trifluoromethyl group in the molecule can potentially enhance the stability of the compound .
properties
IUPAC Name |
4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMGPDAXCLXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587783 | |
Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
659729-09-6 | |
Record name | 4-Chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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